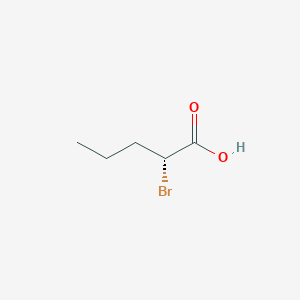

Pentanoic acid, 2-bromo-, (R)-

Description

Contextual Significance in Organic Synthesis and Stereochemistry

The true value of (R)-2-bromopentanoic acid lies in its role as a chiral precursor. The specific (R) configuration at the stereocenter allows for the transfer of chirality to new molecules, a critical aspect in the synthesis of pharmaceuticals and agrochemicals where often only one enantiomer exhibits the desired biological activity. ontosight.ai

Furthermore, its derivatives are employed in the synthesis of nucleoside analogs that have shown selective inhibition of bacterial enzymes, highlighting its potential in developing new therapeutic agents. The ability to undergo various transformations, such as reduction to 2-bromopentanol or oxidation, further broadens its utility as a versatile synthetic intermediate.

Historical Perspective on α-Halo Carboxylic Acid Research

Research into α-halo carboxylic acids dates back to the 19th century with the discovery of reactions like the Hell-Volhard-Zelinsky (HVZ) reaction, first reported in the 1880s. libretexts.orgmasterorganicchemistry.com This reaction provided a reliable method for the α-bromination of carboxylic acids, opening the door for their use as synthetic intermediates. libretexts.org Initially, these compounds were instrumental in fundamental studies of reaction mechanisms and reactivity.

The haloform reaction, discovered even earlier in 1822, also contributed to the understanding of α-halogenation, although it primarily deals with methyl ketones. researchgate.net Over the last two centuries, the focus has shifted from simple α-halo acids to more complex and, crucially, chiral derivatives. researchgate.net The development of enantioselective synthesis methods in the latter half of the 20th century allowed chemists to prepare specific enantiomers of α-halo acids, such as (R)-2-bromopentanoic acid. libretexts.org This advancement was pivotal, transforming these compounds from simple reactants into sophisticated tools for asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules. rsc.org

Fundamental Reactivity Drivers of the Chiral α-Bromo Carboxylic Acid Moiety

The reactivity of (R)-2-bromopentanoic acid is governed by the interplay of several key features within its molecular structure:

Electrophilic α-Carbon: The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen. This makes it a prime target for nucleophilic attack, facilitating SN2 reactions. libretexts.org The proximity of the carbonyl group further enhances the electrophilicity of this α-carbon, stabilizing the transition state of the substitution reaction and increasing the reaction rate compared to a typical alkyl halide. libretexts.org

The Carboxylic Acid Group: The acidic proton of the carboxyl group can be removed by a base. This can influence reaction conditions and may require protection of the acid functionality before subsequent transformations are carried out. The carboxyl group can also be converted into other functional groups like esters or amides, which can alter reactivity and solubility.

The Bromine Atom as a Leaving Group: Bromine is an effective leaving group, making nucleophilic substitution at the α-carbon a facile process. libretexts.org This allows for the introduction of a wide variety of functional groups, including amines, thiols, azides, and hydrazines, to create a diverse range of derivatives. wikipedia.orgresearchgate.net

Stereochemistry: The defined (R)-stereochemistry at the α-carbon is a critical driver of its utility. In reactions where the stereocenter is involved, it directs the stereochemical outcome of the product. For instance, in an SN2 reaction, the nucleophile will attack from the side opposite to the bromine atom, leading to an inversion of stereochemistry at the α-carbon. This predictable stereochemical control is fundamental to its application in asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-bromopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFATTFQNRPXBQ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure R 2 Bromo Pentanoic Acid

Asymmetric Synthesis Approaches

The generation of the stereocenter at the α-position of pentanoic acid can be achieved through two primary asymmetric strategies: the enantioselective bromination of a pentanoic acid derivative, where a chiral influence directs the facial attack of a brominating agent, and the transformation from a pre-existing chiral precursor, where the stereocenter is already established.

Enantioselective Bromination of Pentanoic Acid Derivatives

This approach involves the direct introduction of a bromine atom at the α-position of a pentanoic acid derivative in a stereocontrolled manner. This can be accomplished through the use of chiral catalysts or by employing chiral auxiliaries to direct the stereochemical outcome of the bromination reaction.

While chiral transition metal complexes, such as those involving Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are renowned for their efficacy in asymmetric hydrogenations, their application in enantioselective α-bromination of carboxylic acids is not well-established. The development of chiral Lewis acid or organocatalytic systems for the enantioselective bromination of carbonyl compounds, particularly aldehydes and ketones, has seen significant progress. However, the direct, catalytic enantioselective α-bromination of carboxylic acid derivatives remains a challenging area of research. Conceptually, a chiral catalyst could coordinate to the carbonyl group of a pentanoic acid derivative, such as an ester or an acid halide, thereby creating a chiral environment that would favor the attack of a brominating agent, like N-bromosuccinimide (NBS), from one face of the enolate intermediate over the other.

A more established and reliable method for the enantioselective α-functionalization of carboxylic acids is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct a stereoselective transformation, and are subsequently removed to yield the enantiomerically enriched product. Evans' oxazolidinone auxiliaries are a prominent example and can be effectively employed for the synthesis of (R)-2-bromo-pentanoic acid.

The synthesis commences with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyloxazolidinone, with pentanoyl chloride to form the corresponding N-acyl oxazolidinone. This derivative then serves as the substrate for a diastereoselective bromination. The bulky substituent on the chiral auxiliary effectively shields one face of the corresponding enolate, directing the approach of the electrophilic brominating agent to the opposite face.

Formation of the sodium enolate of the N-pentanoyl oxazolidinone, followed by quenching with a brominating agent such as N-bromosuccinimide (NBS), leads to the formation of the α-bromo derivative with high diastereoselectivity. The stereochemistry of the newly formed stereocenter is dictated by the configuration of the chiral auxiliary. Subsequent cleavage of the auxiliary, typically under mild hydrolytic conditions (e.g., with lithium hydroxide and hydrogen peroxide), affords the desired (R)-2-bromo-pentanoic acid in high enantiomeric purity and allows for the recovery of the chiral auxiliary.

| Step | Reactants | Reagents | Product | Diastereomeric Excess (d.e.) |

| 1 | (4R,5S)-4-methyl-5-phenyloxazolidinone, Pentanoyl chloride | Triethylamine, Dichloromethane | (4R,5S)-4-methyl-5-phenyl-3-pentanoyloxazolidin-2-one | - |

| 2 | (4R,5S)-4-methyl-5-phenyl-3-pentanoyloxazolidin-2-one | Sodium hexamethyldisilazide (NaHMDS), N-Bromosuccinimide (NBS) | (4R,5S)-3-((R)-2-bromopentanoyl)-4-methyl-5-phenyloxazolidin-2-one | >95% |

| 3 | (4R,5S)-3-((R)-2-bromopentanoyl)-4-methyl-5-phenyloxazolidin-2-one | Lithium hydroxide, Hydrogen peroxide, Tetrahydrofuran/Water | (R)-2-Bromo-pentanoic acid | >95% ee |

Asymmetric Transformation from Chiral Precursors

An alternative to creating the chiral center via asymmetric bromination is to start with a molecule that already possesses the desired stereochemistry at the C2 position. This approach relies on stereospecific reactions that transform a functional group at the chiral center into a bromine atom without affecting the stereointegrity.

(R)-2-Hydroxypentanoic acid is a readily available chiral precursor. The conversion of the hydroxyl group to a bromine atom can be achieved through various methods, with the key consideration being the stereochemical outcome of the reaction. Reactions that proceed via an Sₙ2 mechanism are ideal as they result in a predictable inversion of configuration. However, to obtain the (R)-bromo acid from the (R)-hydroxy acid, a reaction sequence involving a net retention of configuration or a starting material with the opposite configuration, (S)-2-hydroxypentanoic acid, would be necessary if an inversion pathway is utilized.

For a net retention of configuration from (R)-2-hydroxypentanoic acid, a two-step process involving activation of the hydroxyl group to a good leaving group with retention (e.g., formation of a sulfonate ester) followed by an Sₙ2 displacement with a bromide source could be envisioned, although this adds steps to the synthesis.

A more direct approach with net inversion of configuration is the Appel reaction. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comnrochemistry.com Treatment of an alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), results in the formation of the corresponding alkyl halide. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comnrochemistry.com This reaction is known to proceed with a clean inversion of stereochemistry at the reacting center. organic-chemistry.orgnrochemistry.com Therefore, to synthesize (R)-2-bromo-pentanoic acid via this method, one would start with (S)-2-hydroxypentanoic acid. The reaction of (S)-2-hydroxypentanoic acid (or its corresponding ester for better solubility and to avoid side reactions with the carboxylic acid moiety) with triphenylphosphine and carbon tetrabromide would yield the desired (R)-2-bromo-pentanoic acid ester, which can then be hydrolyzed to the free acid.

| Precursor | Reagents | Product | Stereochemical Outcome | Enantiomeric Purity |

| (S)-2-Hydroxypentanoic acid ethyl ester | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | (R)-2-Bromo-pentanoic acid ethyl ester | Inversion of configuration | >98% ee |

Other chiral precursors can also be utilized. For instance, α-amino acids represent a large pool of readily available, enantiopure starting materials. (S)-Norvaline, which is (S)-2-aminopentanoic acid, could potentially be converted to (R)-2-bromo-pentanoic acid. This transformation would involve the diazotization of the amino group with a reagent like sodium nitrite in the presence of hydrobromic acid. While this reaction can proceed with retention or inversion of configuration depending on the specific conditions and substrate, it often leads to racemization or rearrangement products, making it a less reliable method for maintaining high enantiopurity compared to the Appel reaction or chiral auxiliary-based methods.

Modified Hell-Volhard-Zelinsky (HVZ) Reaction Protocols

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone in the synthesis of α-halo carboxylic acids. organic-chemistry.org However, the classical HVZ reaction yields a racemic mixture, necessitating modifications to achieve enantioselectivity for the synthesis of compounds like (R)-2-bromo-pentanoic acid. These modifications primarily focus on the optimization of reaction conditions and the use of chiral auxiliaries or catalysts, though the core principles of the HVZ mechanism remain central.

Optimization of Reaction Conditions for Enantiomeric Purity

Achieving a high degree of enantiomeric purity in the synthesis of (R)-2-bromo-pentanoic acid via a modified HVZ reaction is a significant challenge. The reaction conditions must be meticulously controlled to favor the formation of one enantiomer over the other.

The initial and critical step in the HVZ reaction is the conversion of the carboxylic acid to its corresponding acyl bromide. masterorganicchemistry.comlibretexts.org This transformation is typically achieved using phosphorus tribromide (PBr₃). fiveable.mestackexchange.com The primary role of PBr₃ is to replace the hydroxyl group of the carboxylic acid with a bromide, forming an acyl bromide intermediate. wikipedia.orgnrochemistry.com This intermediate is significantly more reactive towards enolization at the α-carbon, a prerequisite for the subsequent bromination step. wikipedia.org

The mechanism involves the attack of the carboxylic acid's oxygen on the phosphorus of PBr₃, leading to the formation of a good leaving group which is subsequently displaced by a bromide ion. masterorganicchemistry.com The formation of the strong P-O bond is a key driving force for this reaction. masterorganicchemistry.comstackexchange.com While catalytic amounts of PBr₃ can be used, in practice, a molar equivalent is often employed to ensure complete conversion and to overcome slow reaction kinetics. wikipedia.org For the synthesis of an enantiopure product, the complete and clean formation of the acyl bromide is crucial to prevent side reactions that could lead to racemization.

Table 1: Key Aspects of PBr₃ in Acyl Bromide Formation

| Parameter | Description | Significance in Enantioselective Synthesis |

|---|---|---|

| Reagent | Phosphorus Tribromide (PBr₃) | Converts the carboxylic acid to a more reactive acyl bromide. |

| Mechanism | Nucleophilic acyl substitution | Ensures the formation of the necessary intermediate for subsequent α-bromination. |

| Stoichiometry | Catalytic to stoichiometric amounts | Complete conversion is critical to avoid unreacted starting material which can complicate purification and affect enantiomeric excess. |

| Driving Force | Formation of a strong P-O bond | Facilitates the efficient conversion of the carboxylic acid. |

Once the acyl bromide is formed, the next step is the selective bromination at the α-carbon. Elemental bromine (Br₂) is the traditional reagent used for this purpose. masterorganicchemistry.com The enol form of the acyl bromide attacks the bromine molecule, resulting in the formation of the α-bromo acyl bromide. libretexts.orgwikipedia.org However, the use of Br₂ can be harsh and difficult to control, potentially leading to over-bromination or other side reactions that can compromise the enantiomeric purity. masterorganicchemistry.com

An important enhancement in modified HVZ protocols is the use of N-Bromosuccinimide (NBS) as a milder and more selective brominating agent. masterorganicchemistry.comwikipedia.org NBS provides a low, steady concentration of bromine radicals (Br•) or electrophilic bromine, which can lead to cleaner reactions and better control over the bromination step. masterorganicchemistry.com While NBS is a crystalline solid that is easier and safer to handle than liquid bromine, its application in asymmetric α-bromination of aldehydes has been shown to be challenging, often resulting in low yields and poor enantioselectivities without careful optimization and the use of specific catalysts. masterorganicchemistry.comnih.gov The use of radical initiators in conjunction with NBS is a common strategy in allylic and benzylic brominations, known as the Wohl-Ziegler reaction, and similar principles could be explored for asymmetric α-bromination of acyl bromides. masterorganicchemistry.com

Table 2: Comparison of Brominating Agents in the HVZ Reaction

| Brominating Agent | Advantages | Disadvantages | Relevance to Enantioselectivity |

|---|---|---|---|

| Bromine (Br₂) | Readily available, traditional reagent. | Harsh reaction conditions, potential for side reactions and over-bromination. | Difficult to control for achieving high enantiomeric excess. |

| N-Bromosuccinimide (NBS) | Milder, easier to handle solid, can be more selective. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org | Can be less reactive, may require radical initiators or specific catalysts for high efficiency. | Potentially offers better control, but achieving high enantioselectivity remains a significant challenge. nih.gov |

Hydrolysis and Work-up Procedures for Chiral Integrity

The final step in the HVZ reaction is the hydrolysis of the α-bromo acyl bromide to yield the desired α-bromo carboxylic acid. masterorganicchemistry.comnrochemistry.com This step is critical for preserving the chiral integrity of the newly formed stereocenter. The α-bromo acyl bromide is highly reactive and susceptible to nucleophilic attack. If the hydrolysis is not carefully controlled, racemization can occur.

The work-up procedure typically involves the careful addition of water to the reaction mixture. masterorganicchemistry.com The temperature and pH of the hydrolysis must be optimized to minimize the risk of racemization. For instance, performing the hydrolysis at low temperatures and under neutral or slightly acidic conditions can help to preserve the stereochemistry. The presence of strong bases should be avoided as they can promote elimination reactions or enolization, leading to a loss of enantiomeric purity. Following hydrolysis, a standard extractive work-up is employed to isolate the crude product, which is then purified, often by recrystallization or chromatography, to obtain the enantiopure (R)-2-bromo-pentanoic acid.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis has emerged as a powerful tool for the production of enantiopure compounds, offering high selectivity under mild reaction conditions. nih.gov

Enzyme-Catalyzed Enantioselective Bromination (if reported)

A direct enzyme-catalyzed enantioselective bromination of pentanoic acid to produce (R)-2-bromo-pentanoic acid would be an ideal synthetic route. This would involve an enzyme, such as a halogenase, that can selectively catalyze the bromination at the α-carbon of the carboxylic acid with a high degree of stereocontrol.

However, a review of the current scientific literature does not reveal any specific reports of an enzyme-catalyzed enantioselective bromination of pentanoic acid to directly yield (R)-2-bromo-pentanoic acid. While the field of biocatalysis has made significant strides in developing enzymes for a wide range of chemical transformations, including selective halogenations, the specific application to this substrate appears to be an area that is not yet developed or at least not widely published. The development of such an enzymatic process would represent a significant advancement in the synthesis of this and other chiral α-bromo acids.

Biocatalytic Deracemization or Kinetic Resolution in Synthesis

The synthesis of enantiopure (R)-2-bromo-pentanoic acid can be effectively achieved through biocatalytic methods, which employ enzymes as catalysts to selectively transform one enantiomer from a racemic mixture. These enzymatic processes, primarily kinetic resolution and deracemization, offer high enantioselectivity under mild reaction conditions, presenting a significant advantage over traditional chemical methods.

Biocatalytic kinetic resolution involves the selective enzymatic transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For α-bromoalkanoic acids, two main classes of enzymes have shown significant utility: lipases and dehalogenases.

Lipases are widely used for the kinetic resolution of racemic acids and esters through enantioselective esterification, transesterification, or hydrolysis. While specific studies on the lipase-catalyzed resolution of 2-bromopentanoic acid are not extensively documented, research on structurally similar 2-arylpropionic acids provides a strong indication of the potential of this methodology. For instance, lipases have been successfully employed in the kinetic resolution of various profens, achieving high enantiomeric excess. The general principle involves the lipase preferentially catalyzing the esterification of one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester.

Dehalogenases, on the other hand, offer a more direct route for the resolution of haloalkanoic acids. These enzymes catalyze the cleavage of the carbon-halogen bond. In the context of a racemic mixture of 2-bromoalkanoic acids, a stereoselective dehalogenase can preferentially convert one enantiomer into a 2-hydroxyalkanoic acid, leaving the other enantiomer untouched.

A notable example of this approach is the kinetic resolution of racemic 2-bromobutyric acid using a mutant of fluoroacetate dehalogenase. This enzymatic process yielded D-2-bromobutyric acid, which corresponds to the (R)-configuration, with an impressive enantiomeric excess of 99.7%. This highlights the potential of engineered dehalogenases for the efficient production of enantiopure (R)-2-bromoalkanoic acids.

Furthermore, haloalkane dehalogenases have been investigated for the kinetic resolution of racemic α-bromoamides. In these studies, the enzymes consistently showed a preference for the (R)-enantiomer of the α-bromoamide substrates. This enantiopreferential hydrolysis results in the formation of the corresponding (R)-α-hydroxyamide, while the (S)-α-bromoamide remains unreacted. This methodology could be adapted for the synthesis of (R)-2-bromo-pentanoic acid by starting with the corresponding racemic amide and utilizing an appropriate haloalkane dehalogenase.

The following table summarizes the findings from studies on the kinetic resolution of compounds structurally related to 2-bromopentanoic acid, illustrating the potential of biocatalytic methods.

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Enantiomeric Excess (ee) |

| Dehalogenase | Fluoroacetate dehalogenase mutant | rac-2-Bromobutyric acid | (R)-2-Bromobutyric acid | 99.7% |

| Haloalkane Dehalogenase | Multiple examples | rac-α-Bromoamides | (R)-α-Hydroxyamides | >95% for the (S)-bromoamide |

Biocatalytic deracemization is a more advanced strategy that aims to convert the entire racemic mixture into a single desired enantiomer, thus overcoming the 50% yield limitation of conventional kinetic resolution. This can be achieved by combining a stereoselective enzyme with a racemization catalyst that continuously converts the unwanted enantiomer into the desired one. While specific examples of deracemization applied to 2-bromopentanoic acid are scarce in the literature, the principles have been successfully demonstrated for other chiral carboxylic acids.

Elucidation of Reactivity Profiles and Reaction Mechanisms

Nucleophilic Substitution Reactions at the Chiral Center

The carbon atom bonded to the bromine is a key reaction site. The presence of the adjacent carbonyl group significantly influences the reactivity of the α-carbon. It enhances the rate of nucleophilic substitution reactions by stabilizing the transition state, making the α-bromo acid a potent alkylating agent. wikipedia.orglibretexts.org These reactions are crucial for introducing new functional groups at the α-position, thereby creating a variety of chiral derivatives. libretexts.org

Nucleophilic substitution at the chiral α-carbon of (R)-2-bromopentanoic acid can proceed through two primary mechanisms: SN2 (Substitution Nucleophilic Bimolecular) and SN1 (Substitution Nucleophilic Unimolecular), each with distinct stereochemical outcomes. vedantu.com

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromine). byjus.comreddit.com This "backside attack" leads to a predictable inversion of configuration at the chiral center. youtube.com For (R)-2-bromopentanoic acid, an SN2 reaction will yield an (S)-configured product. This pathway is favored by strong nucleophiles and polar aprotic solvents. vedantu.combyjus.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com

The SN1 mechanism is a two-step process that begins with the departure of the leaving group to form a planar carbocation intermediate. vedantu.combyjus.com The nucleophile can then attack this flat intermediate from either face with equal probability. masterorganicchemistry.com This results in a mixture of retention and inversion of configuration, leading to a racemic or near-racemic product . masterorganicchemistry.com The SN1 pathway is favored for tertiary alkyl halides and is promoted by polar protic solvents, which can stabilize the carbocation intermediate, and weak nucleophiles. vedantu.combyjus.com For a secondary halide like 2-bromopentanoic acid, SN1 conditions are less common but can be induced. The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration. reddit.commasterorganicchemistry.com

In some cases, particularly with weak nucleophiles like water or in the presence of certain catalysts like silver ions, a third outcome, retention of configuration , can be observed. This often occurs through a neighboring group participation (NGP) mechanism, where the carboxylate group itself acts as an internal nucleophile. For the analogous compound (R)-2-bromopropanoic acid, reaction with moist silver oxide results in retention of configuration, while reaction with concentrated sodium hydroxide proceeds via an SN2 mechanism with inversion. youtube.com

| Feature | SN2 Pathway | SN1 Pathway |

|---|---|---|

| Mechanism | One-step (concerted) | Two-step via carbocation |

| Stereochemistry | Inversion of configuration (yields S-product) | Racemization (yields R/S mixture) |

| Favored by Nucleophile | Strong, high concentration | Weak, low concentration |

| Favored by Solvent | Polar aprotic (e.g., Acetone, DMSO) | Polar protic (e.g., Water, Ethanol) |

| Rate Law | Rate = k[(R)-2-bromopentanoic acid][Nucleophile] | Rate = k[(R)-2-bromopentanoic acid] |

The nature of the attacking nucleophile plays a critical role in determining the reaction pathway and rate.

Nucleophile Strength: Strong nucleophiles (e.g., OH⁻, CN⁻, NH₃) readily participate in SN2 reactions, leading to a faster rate of substitution and favoring inversion of stereochemistry. libretexts.orgvedantu.com Weaker nucleophiles (e.g., H₂O, ROH) are more likely to participate in SN1 reactions, especially if the conditions are tailored to promote carbocation formation. byjus.com

Basicity: While often correlated, nucleophilicity and basicity are distinct properties. A strong base that is also a poor nucleophile (e.g., a sterically hindered base like potassium tert-butoxide) may favor elimination reactions over substitution. However, for typical substitutions on α-bromo acids, strong bases like hydroxide or ammonia (B1221849) act as effective nucleophiles. libretexts.org

Steric Hindrance: The structure and size of the nucleophile can impact the reaction rate. Bulky nucleophiles can hinder the backside attack required for an SN2 reaction, slowing it down significantly. This steric effect is less pronounced in SN1 reactions since the nucleophile attacks a planar carbocation.

The choice of solvent is a powerful tool for controlling the outcome of nucleophilic substitution reactions. researchgate.net Solvents influence the stability of reactants, transition states, and intermediates, thereby affecting both the reaction rate and the preferred mechanistic pathway. nih.gov

Polar Protic Solvents: These solvents (e.g., water, ethanol, acetic acid) have hydrogen atoms bonded to electronegative atoms and can form hydrogen bonds. They are effective at solvating both cations and anions. Their ability to stabilize the carbocation intermediate and the leaving group anion makes them ideal for promoting the SN1 pathway . byjus.com

Polar Aprotic Solvents: These solvents (e.g., acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF)) possess a dipole moment but lack O-H or N-H bonds. They can solvate cations well but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, thus accelerating the SN2 pathway . vedantu.com

By selecting the appropriate solvent, a chemist can steer the reaction of (R)-2-bromopentanoic acid towards either inversion (SN2) or racemization (SN1), thereby controlling the stereochemical outcome.

| Solvent Type | Examples | Effect on Reaction | Favored Pathway |

|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (CH₃CH₂OH) | Stabilizes carbocation and leaving group | SN1 |

| Polar Aprotic | Acetone (CH₃COCH₃), DMSO ((CH₃)₂SO) | Enhances nucleophile reactivity | SN2 |

| Nonpolar | Hexane, Toluene | Generally slow reaction rates for both pathways | N/A |

The high reactivity of the α-bromo group allows for the synthesis of a wide array of chiral α-substituted pentanoic acids, which are valuable synthetic intermediates. libretexts.org The substitution reaction proceeds with the replacement of the bromine atom by the incoming nucleophile, typically via an SN2 mechanism, leading to inversion of configuration. libretexts.org

| Nucleophile | Reagent Example | Product Name | General Reaction |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous Sodium Hydroxide (NaOH) | (S)-2-hydroxypentanoic acid | SN2 substitution |

| Ammonia (NH₃) | Excess aqueous Ammonia | (S)-2-aminopentanoic acid (Norvaline) | SN2 substitution |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (S)-2-cyanopentanoic acid | SN2 substitution |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | (S)-2-azidopentanoic acid | SN2 substitution |

These reactions are fundamental in synthetic organic chemistry, for instance, providing a direct route to α-amino acids from α-bromo acids. libretexts.orgcollegedunia.comyoutube.com

Competing Elimination Reactions

In the presence of a base, (R)-2-bromopentanoic acid can undergo elimination reactions to form unsaturated derivatives. These reactions compete with nucleophilic substitution at the α-carbon. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the base employed.

E1 and E2 Pathways Leading to Unsaturated Derivatives

Elimination reactions of alkyl halides can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond. chemistrysteps.comchemguide.co.uk This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.com In the case of (R)-2-bromopentanoic acid, the base would abstract a proton from the C3 position. The stereochemistry of the starting material dictates the stereochemistry of the resulting alkene. Given that (R)-2-bromopentanoic acid is a secondary alkyl halide, the E2 pathway is highly plausible, especially with a strong, non-nucleophilic base.

The E1 mechanism , in contrast, is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. byjus.com This is followed by a rapid deprotonation of a β-proton by a weak base to form the alkene. E1 reactions are more common for tertiary alkyl halides due to the stability of the corresponding carbocation. For a secondary halide like (R)-2-bromopentanoic acid, the E1 pathway is less likely than the E2 pathway, particularly in the presence of a strong base.

Factors Governing Elimination vs. Substitution Product Ratios

The competition between elimination (E2) and substitution (Sₙ2) is a key aspect of the reactivity of (R)-2-bromopentanoic acid. Several factors influence the product ratio:

Nature of the Base/Nucleophile: Strong, sterically hindered bases favor E2 elimination, as they are poor nucleophiles and can more easily abstract a proton from the less hindered β-position. libretexts.org Strong, non-hindered bases can act as both bases and nucleophiles, leading to a mixture of E2 and Sₙ2 products. Weakly basic, good nucleophiles will favor the Sₙ2 reaction.

Structure of the Substrate: (R)-2-bromopentanoic acid is a secondary alkyl halide. For secondary halides, both Sₙ2 and E2 reactions are possible and often compete. chemguide.co.uk

Reaction Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

Solvent: The choice of solvent can influence the nucleophilicity and basicity of the reagent. Polar aprotic solvents can enhance the nucleophilicity of anions, potentially favoring Sₙ2, while less polar solvents may favor E2.

The following table summarizes the expected major product based on the nature of the nucleophile/base for a secondary alkyl halide like (R)-2-bromopentanoic acid.

| Reagent Type | Predominant Reaction | Product Type |

| Strong, sterically hindered base (e.g., potassium tert-butoxide) | E2 | Unsaturated carboxylic acid |

| Strong, non-hindered base/nucleophile (e.g., sodium ethoxide) | E2 and Sₙ2 | Mixture of unsaturated and α-substituted carboxylic acids |

| Weakly basic, good nucleophile (e.g., iodide ion) | Sₙ2 | α-Iodopentanoic acid |

Mechanistic Investigations and Kinetic Studies

Detailed mechanistic investigations, including kinetic studies and computational modeling, provide deeper insights into the reactivity of (R)-2-bromopentanoic acid.

Transition State Analysis and Energy Profiles

Computational chemistry allows for the modeling of reaction pathways and the characterization of transition states. mdpi.comresearchgate.net For the Sₙ2 and E2 reactions of 2-bromoalkanes, these studies can elucidate the geometries and energies of the transition states.

In the Sₙ2 transition state , the nucleophile and the leaving group are both partially bonded to the α-carbon in a trigonal bipyramidal geometry, leading to inversion of configuration. libretexts.orgnih.gov The energy of this transition state is sensitive to steric hindrance around the reaction center.

The E2 transition state involves the partial breaking of the C-H and C-Br bonds and the partial formation of the C=C double bond. libretexts.orgyoutube.com The requirement for an anti-periplanar arrangement of the departing proton and bromide is a key feature of this transition state. Computational studies can compare the relative energies of the Sₙ2 and E2 transition states to predict the favored reaction pathway under different conditions. researchgate.net

An energy profile diagram for the competing Sₙ2 and E2 reactions would show the relative activation energies for each pathway. The reaction will proceed predominantly through the pathway with the lower activation energy barrier. Factors that stabilize one transition state over the other will influence the product distribution. For instance, increasing steric hindrance on the substrate would be expected to raise the energy of the crowded Sₙ2 transition state more than the E2 transition state, thus favoring elimination.

Kinetic studies, such as measuring reaction rates with different concentrations of reactants, can determine the order of the reaction and provide evidence for the proposed mechanism. For example, a second-order rate law, dependent on the concentrations of both the substrate and the base, would support an E2 mechanism.

Isotope Effects in Reaction Pathways

The study of kinetic isotope effects (KIEs) provides valuable insight into the reaction mechanisms of chemical transformations by elucidating the nature of the rate-determining step. wikipedia.orgprinceton.edu This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org For (R)-2-bromopentanoic acid, isotopic substitution, particularly of hydrogen with deuterium, can help to distinguish between proposed reaction pathways, such as Sₙ2 and E2 mechanisms.

Primary Kinetic Isotope Effects: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.com In the context of reactions involving (R)-2-bromopentanoic acid, a significant primary KIE would be expected for an E2 elimination reaction where the C-H bond at the α-carbon is cleaved in the rate-limiting step. The replacement of this hydrogen with a deuterium atom would lead to a slower reaction rate because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond. libretexts.org

Secondary Kinetic Isotope Effects: A secondary KIE arises when the isotopic substitution occurs at a position that is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org In the case of an Sₙ2 reaction at the α-carbon of (R)-2-bromopentanoic acid, substituting the α-hydrogen with deuterium can lead to a secondary KIE. The magnitude and direction (normal or inverse) of the secondary KIE can provide information about the change in hybridization of the α-carbon in the transition state. For an Sₙ2 reaction, a change from sp³ hybridization in the reactant to a more sp²-like transition state can result in a normal secondary KIE (kH/kD > 1). Conversely, an inverse KIE (kH/kD < 1) might be observed if there is increased steric crowding in the transition state. dalalinstitute.com

Hypothetical Kinetic Isotope Effect Data for Reactions of (R)-2-bromopentanoic acid

Below is an interactive table presenting hypothetical KIE data for illustrative purposes, demonstrating how such data could be used to differentiate between Sₙ2 and E2 reaction pathways for (R)-2-bromopentanoic acid.

| Reaction Type | Isotopic Substitution | Hypothetical kH/kD | Interpretation |

| Sₙ2 | α-deuteration | 1.15 | Normal secondary KIE, consistent with sp³ to sp² rehybridization in the transition state. |

| E2 | α-deuteration | 6.5 | Significant primary KIE, indicating C-H bond cleavage in the rate-determining step. princeton.edu |

| Sₙ2 | β-deuteration | 1.05 | Small normal secondary KIE, potentially due to hyperconjugation effects. |

| E2 | β-deuteration | 1.20 | Secondary KIE, suggesting some involvement of the β-hydrogen in the transition state. |

Note: The values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the concept of kinetic isotope effects.

Computational Modeling of Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. mdpi.comresearchgate.net For (R)-2-bromopentanoic acid, computational modeling can be employed to investigate the potential energy surfaces of various reaction pathways, characterize the geometries of transition states, and calculate activation energies.

Density Functional Theory (DFT) Calculations: A common approach for modeling organic reactions is the use of Density Functional Theory (DFT). mdpi.com Methods like B3LYP, combined with appropriate basis sets such as 6-31G* or larger, can provide a good balance between computational cost and accuracy for studying the reactions of molecules like (R)-2-bromopentanoic acid. mdpi.com

Modeling Sₙ2 and E2 Reactions: Computational studies can model the Sₙ2 and E2 reaction pathways of (R)-2-bromopentanoic acid with various nucleophiles. mdpi.com By calculating the potential energy surface, researchers can identify the transition state structures for both reactions. mdpi.comresearchgate.net The calculated activation energies for the Sₙ2 and E2 pathways can then be compared to predict which reaction is more favorable under specific conditions.

Solvent Effects: The inclusion of solvent effects is crucial for accurately modeling reactions in solution. sciforum.net The Polarizable Continuum Model (PCM) is a widely used method to simulate the influence of a solvent on the reaction profile. mdpi.com This is particularly important for reactions involving charged species, as is common in both Sₙ2 and E2 mechanisms.

Hypothetical Computational Data for the Reaction of (R)-2-bromopentanoic acid with a Nucleophile

The following interactive table displays hypothetical computational results for the reaction of (R)-2-bromopentanoic acid with a generic nucleophile (Nu⁻), illustrating how computational data can be used to compare the feasibility of Sₙ2 and E2 pathways.

| Parameter | Sₙ2 Pathway | E2 Pathway |

| Reactant Complex Energy (kcal/mol) | -5.2 | -4.8 |

| Transition State Energy (kcal/mol) | +18.5 | +22.1 |

| Activation Energy (ΔE‡) (kcal/mol) | 23.7 | 26.9 |

| Product Complex Energy (kcal/mol) | -15.3 | -12.7 |

| Overall Reaction Energy (ΔErxn) (kcal/mol) | -10.1 | -7.9 |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies of reaction mechanisms.

These computational approaches can provide a detailed, atomistic understanding of the factors that control the reactivity and selectivity of (R)-2-bromopentanoic acid, complementing experimental studies and aiding in the prediction of reaction outcomes.

Applications in Advanced Organic and Medicinal Chemistry

Chiral Building Block in Complex Molecule Synthesis

The defined (R)-configuration of 2-bromopentanoic acid allows for the precise transfer of chirality during a synthesis, a critical factor in the production of molecules where only one enantiomer possesses the desired biological activity. researchgate.net This predictable stereochemical control is fundamental to its application in asymmetric synthesis. researchgate.net

Asymmetric Synthesis of Natural Products

While specific examples of the direct use of (R)-2-Bromopentanoic acid in the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of asymmetric synthesis using chiral α-bromo acids are well-established. These compounds serve as key intermediates in the construction of stereogenic centers. For instance, in the synthesis of piperidine (B6355638) alkaloids like (+)-sedamine and (+)-allosedamine, the key step often involves the stereoselective introduction of a side chain to a chiral piperidine precursor. Although not directly employing (R)-2-bromopentanoic acid, these syntheses highlight the importance of chiral building blocks in achieving high optical purity. nih.govsemanticscholar.org The general strategy involves the nucleophilic displacement of the bromide, which proceeds with inversion of configuration, allowing for the controlled installation of a new stereocenter.

Construction of Stereodefined Heterocyclic Systems

(R)-2-Bromopentanoic acid and its derivatives are valuable precursors for the synthesis of stereodefined heterocyclic systems, which are core structures in many pharmaceuticals and natural products. The controlled stereochemistry at the α-carbon allows for the synthesis of enantiomerically pure or enriched heterocyclic compounds.

One important class of heterocycles synthesized from α-bromo acid derivatives are piperidines. Stereocontrolled synthesis of piperidines is of great interest due to their prevalence in bioactive molecules. yale.eduresearchgate.netsemanticscholar.org Synthetic strategies often involve the use of chiral α-bromo esters in cyclization reactions to form the piperidine ring with a defined stereochemistry.

Another significant application is in the synthesis of nucleoside analogs. Derivatives of (R)-2-bromopentanoic acid have been employed in the synthesis of nucleoside analogs that exhibit selective inhibition of bacterial enzymes, indicating their potential in the development of novel therapeutic agents. researchgate.net The synthesis of these complex molecules relies on the precise stereochemical control offered by the chiral starting material. academindex.comsemanticscholar.orgnih.gov

Precursor for Bioactive Compounds

The utility of (R)-2-Bromopentanoic acid extends to its role as a precursor for a variety of bioactive compounds, where the stereochemistry of the final product is crucial for its biological function.

Development of Pharmaceutical Intermediates

Chiral amines are critical components in over 80% of all drugs and drug candidates. yale.edu The synthesis of these enantiomerically pure amines often relies on chiral building blocks like (R)-2-bromopentanoic acid. The development of cost-effective and sustainable methods for producing these chiral amines is a significant challenge in the pharmaceutical industry. sciencenet.cn (R)-2-Bromopentanoic acid can be converted into a variety of pharmaceutical intermediates through reactions such as amination, which introduces a nitrogen-containing group with a defined stereochemistry. sciencenet.cn

Table 1: Examples of Pharmaceutical Intermediates Potentially Derived from (R)-2-Bromopentanoic Acid

| Intermediate Class | Potential Application |

| Chiral Amino Alcohols | Synthesis of various therapeutic agents |

| Chiral Piperidine Derivatives | Neurological drugs, analgesics |

| Chiral Pyrrolidines | Enzyme inhibitors, receptor antagonists |

| Antiviral Nucleoside Analogs | Treatment of viral infections |

This table is illustrative and based on the general reactivity of α-bromo acids and the importance of these structural motifs in pharmaceuticals.

Synthesis of Agrochemicals with Defined Stereochemistry

Chirality is also a critical factor in the efficacy and environmental impact of agrochemicals. sciencenet.cn Often, only one enantiomer of a pesticide or herbicide is active, while the other may be inactive or even have detrimental effects. sciencenet.cn The use of enantiomerically pure agrochemicals can lead to lower application rates and reduced environmental burden.

Table 2: Importance of Stereochemistry in Agrochemicals

| Agrochemical Class | Reason for Stereochemical Importance |

| Herbicides | Increased efficacy, reduced crop damage |

| Fungicides | Enhanced target specificity, lower environmental impact |

| Insecticides | Improved potency, reduced non-target toxicity |

Exploration of Structural Modifications for Optimized Efficacy

The synthesis of derivatives of (R)-2-bromopentanoic acid allows for the systematic exploration of structure-activity relationships (SAR). By modifying the structure of a bioactive compound derived from this chiral building block, chemists can optimize its efficacy, selectivity, and pharmacokinetic properties.

For example, in the development of 5-HT2A receptor antagonists, a series of 6-bromotryptamine analogues with different acyl chain lengths were synthesized to investigate the impact of this structural variation on their activity. This type of systematic modification, starting from a core chiral structure, is a fundamental aspect of drug discovery and lead optimization. The ability to create a library of stereochemically defined analogs is crucial for identifying the most potent and selective drug candidates.

Role as a Chemical Modifier in Material Science

In material science, the introduction of chirality into macromolecules can lead to materials with unique optical, mechanical, and recognition properties. (R)-2-bromopentanoic acid is a versatile precursor for imparting chirality to otherwise achiral materials, primarily through the functionalization of polymers and the synthesis of chiral additives or catalysts.

The modification of commodity polymers with chiral entities like (R)-2-bromopentanoic acid can transform them into high-value functional materials. This functionalization can be achieved by incorporating the chiral molecule into the polymer structure, either as a pendant group or as part of the main chain.

One common strategy involves the chemical modification of existing polymers, such as polystyrene. The aromatic rings of polystyrene can be functionalized to create reactive sites where (R)-2-bromopentanoic acid or its derivatives can be attached. For example, a chloromethylated polystyrene resin can react with the carboxylate of (R)-2-bromopentanoic acid in a nucleophilic substitution reaction. This process grafts the chiral pentanoic acid moiety onto the polymer backbone, creating a chiral stationary phase for enantioselective chromatography or a chiral support for asymmetric catalysis.

Another approach is to use a derivative of (R)-2-bromopentanoic acid as a chiral initiator in polymerization reactions. For instance, the carboxylic acid can be converted into an alcohol, which can then be used to initiate the ring-opening polymerization of cyclic monomers like lactide or caprolactone. This results in biodegradable polyesters with a chiral end-group derived from (R)-2-bromopentanoic acid. This terminal chiral center can influence the polymer's morphology and degradation behavior.

The introduction of the (R)-2-bromopentanoic acid moiety can induce helical structures in the polymer chains, a phenomenon observed in some chiral poly(amino acid)s. This induced helicity can significantly impact the material's chiroptical properties, such as circular dichroism.

Table 1: Hypothetical Data for Polymer Functionalization with (R)-2-bromopentanoic acid

| Polymer Backbone | Functionalization Method | Degree of Functionalization (%) | Resulting Property |

| Polystyrene | Grafting via chloromethylated intermediate | 5-15 | Chiral stationary phase for HPLC |

| Poly(L-lactide) | Ring-opening polymerization with chiral initiator | ~100 (end-group) | Modified degradation profile |

| Poly(methyl methacrylate) | Copolymerization with a vinyl ester of (R)-2-bromopentanoic acid | 1-10 | Induced circular dichroism |

The enantiopure nature of (R)-2-bromopentanoic acid makes it a valuable precursor for the synthesis of chiral solvents and catalysts used in asymmetric synthesis. Chiral carboxylic acids, in general, have garnered attention as effective Brønsted acid organocatalysts.

As a chiral Brønsted acid, (R)-2-bromopentanoic acid itself has the potential to catalyze certain enantioselective reactions. The acidity of the carboxylic acid can be tuned by modifying the structure, which in turn can influence its catalytic activity and selectivity in reactions such as aldol (B89426) or Mannich reactions.

More commonly, (R)-2-bromopentanoic acid serves as a chiral building block for the synthesis of more complex chiral ligands for transition metal catalysis. The carboxylic acid and the bromine atom provide two reactive handles for further chemical transformations. For example, the carboxylic acid can be converted to an amide with a chiral amine to create a bidentate ligand. The bromine atom can be displaced by a phosphine (B1218219) group through a nucleophilic substitution, leading to the formation of a chiral phosphine ligand. These ligands can then be complexed with metals like rhodium, palladium, or ruthenium to create catalysts for asymmetric hydrogenation, cross-coupling, or cyclopropanation reactions.

The development of such chiral catalysts is crucial for the efficient synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The specific stereochemistry of the (R)-2-bromopentanoic acid-derived ligand can create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.

Table 2: Potential Applications of (R)-2-bromopentanoic acid in Chiral Catalysis

| Catalyst Type | Role of (R)-2-bromopentanoic acid | Example of Asymmetric Reaction |

| Brønsted Acid Organocatalyst | Direct use as the chiral catalyst | Enantioselective Povarov reaction |

| Chiral Phosphine Ligand | Precursor for ligand synthesis | Asymmetric Hydrogenation |

| Chiral Diamine Ligand | Precursor for ligand synthesis | Enantioselective Michael Addition |

Stereochemical Characterization and Enantiopurity Assessment

Advanced Chromatographic Resolution Techniques

Chromatographic methods are fundamental in the separation of enantiomers, allowing for the precise quantification of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of chiral carboxylic acids. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For α-bromo carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The enantiomer recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the (R)- and (S)-enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for the Separation of Chiral Carboxylic Acid Enantiomers (Note: This table presents typical conditions for analogous compounds, as specific data for (R)-2-bromopentanoic acid was not found in the searched literature.)

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly when coupled with mass spectrometry (MS) for sensitive detection and identification. Due to the low volatility of carboxylic acids, derivatization is a necessary prerequisite for GC analysis. For chiral analysis, this involves reacting the carboxylic acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

A common strategy for chiral carboxylic acids is esterification with a chiral alcohol, such as (S)-(-)-2-butanol, in the presence of an acid catalyst. The resulting diastereomeric esters, (R)-2-bromopentanoyl-(S)-2-butyl ester and (S)-2-bromopentanoyl-(S)-2-butyl ester, will have different physical properties and thus different retention times in the GC. The mass spectrometer can be used to confirm the identity of the eluted peaks and to quantify their relative abundance for ee determination.

Table 2: Representative GC-MS Method with Chiral Derivatization for α-Bromo Carboxylic Acids (Note: This table outlines a general methodology, as specific experimental data for (R)-2-bromopentanoic acid was not found.)

| Parameter | Description |

| Derivatizing Agent | (S)-(-)-2-Butanol |

| Reaction Conditions | Acid catalysis (e.g., H₂SO₄), elevated temperature |

| GC Column | Standard non-polar column (e.g., DB-5ms) |

| Temperature Program | Ramped, e.g., 50 °C to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Detection | Electron Ionization (EI), monitoring characteristic fragment ions |

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the enantioseparation of charged species like carboxylic acids. In chiral CE, a chiral selector is added to the background electrolyte. This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus separation.

For acidic compounds like 2-bromopentanoic acid, cyclodextrins and their derivatives are the most commonly used chiral selectors. The inclusion of the hydrophobic alkyl chain of the analyte into the chiral cavity of the cyclodextrin, along with interactions at the stereocenter, results in differential binding and effective separation of the enantiomers.

Table 3: Typical Capillary Electrophoresis Conditions for Chiral Carboxylic Acid Separation (Note: This table provides a general framework, as specific application data for (R)-2-bromopentanoic acid is not available in the reviewed literature.)

| Parameter | Description |

| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Background Electrolyte | Phosphate buffer (e.g., 50 mM, pH 6.0) |

| Applied Voltage | 15-25 kV |

| Capillary | Fused silica (B1680970), uncoated |

| Detection | UV at 210 nm |

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques provide valuable information about the three-dimensional structure of chiral molecules and can be used to determine the absolute configuration and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, the addition of a chiral shift reagent (CSR) or a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the differentiation of signals for the two enantiomers.

Lanthanide-based chiral shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are commonly used. The Lewis acidic lanthanide ion coordinates to the carboxylate group of the analyte, and the chiral ligands of the CSR create a chiral magnetic environment. This results in different induced shifts for the protons of the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric ratio by integration of the separated signals.

Table 4: Illustrative ¹H-NMR Data for a Chiral Carboxylic Acid in the Presence of a Chiral Shift Reagent (Note: This table is a hypothetical representation to illustrate the principle, as specific data for (R)-2-bromopentanoic acid was not found.)

| Proton | Chemical Shift (ppm) - Racemate | Chemical Shift (ppm) - with Eu(hfc)₃ | Δδ (R vs S) (ppm) |

| α-CH | 4.20 | 4.55 (R), 4.65 (S) | 0.10 |

| β-CH₂ | 1.90 | 2.10 (R), 2.15 (S) | 0.05 |

| γ-CH₂ | 1.50 | 1.60 (R), 1.62 (S) | 0.02 |

| δ-CH₃ | 0.95 | 1.00 (R), 1.01 (S) | 0.01 |

Optical rotation is a fundamental property of chiral substances and refers to their ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (wavelength, temperature, solvent, and concentration). The (R)- and (S)-enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. While a specific optical rotation value for (R)-2-bromopentanoic acid was not found in the reviewed literature, the specific rotation of the closely related (R)-2-bromobutanoic acid is reported as +22° (neat). This suggests that (R)-2-bromopentanoic acid would also exhibit a characteristic optical rotation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule, particularly around chromophores. The carboxyl group and the bromine atom in 2-bromopentanoic acid are chromophores that can give rise to CD signals. The sign and intensity of the Cotton effects in the CD spectrum can be used to assign the absolute configuration of the chiral center, often with the aid of computational chemistry to predict the theoretical CD spectrum for each enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful chiroptical technique that provides detailed three-dimensional structural information about chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a molecule. For a specific chiral molecule like (R)-2-bromopentanoic acid, its VCD spectrum is the mirror image of that of its enantiomer, (S)-2-bromopentanoic acid, while their standard infrared (IR) absorption spectra are identical.

The absolute configuration of 2-bromopentanoic acid can be unequivocally determined by comparing the experimentally measured VCD spectrum with the spectrum predicted from ab initio quantum chemical calculations, typically using Density Functional Theory (DFT). By calculating the theoretical VCD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum allows for the assignment of the absolute configuration.

VCD spectroscopy is also a valuable tool for assessing enantiopurity. The intensity of the VCD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture will be VCD silent, while an enantiomerically pure sample will exhibit the maximum VCD intensity. By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric purity of an unknown sample of (R)-2-bromopentanoic acid can be accurately determined.

Table 1: Hypothetical VCD Spectral Data for Stereochemical Assignment of 2-Bromopentanoic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for (R)-enantiomer | Predicted VCD Intensity (Δε) for (R)-enantiomer | Experimental Wavenumber (cm⁻¹) | Experimental VCD Intensity (Δε) | Assignment Confirmation |

| C=O stretch | 1725 | +5.2 x 10⁻⁴ | 1723 | Positive | Match |

| C-Br stretch | 650 | -2.8 x 10⁻⁴ | 652 | Negative | Match |

| O-H bend | 1410 | +1.5 x 10⁻⁴ | 1412 | Positive | Match |

Enantiomeric Resolution Techniques

The separation of racemic 2-bromopentanoic acid into its individual enantiomers is a critical process for obtaining the desired (R)-enantiomer. Several techniques can be employed for this purpose.

Diastereomeric Salt Formation and Crystallization

One of the classical and most effective methods for resolving carboxylic acids is through the formation of diastereomeric salts. This method involves reacting the racemic 2-bromopentanoic acid with an enantiomerically pure chiral base, often a naturally occurring alkaloid or a synthetic amine. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.

The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent. Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. This salt can then be separated by filtration. The individual enantiomer of 2-bromopentanoic acid is then recovered by treating the separated diastereomeric salt with a strong acid to protonate the carboxylate and removing the chiral resolving agent. The other enantiomer can be recovered from the mother liquor.

Table 2: Illustrative Data for Resolution of 2-Bromopentanoic Acid via Diastereomeric Salt Crystallization

| Resolving Agent | Diastereomeric Salt Formed | Solubility in Ethanol ( g/100 mL at 20°C) | Yield of (R)-2-bromopentanoic acid (%) | Enantiomeric Excess of Recovered Acid (%) |

| (R)-(+)-α-Phenylethylamine | (R)-acid-(R)-base | 1.2 | 42 | >98 |

| (S)-(-)-α-Phenylethylamine | (R)-acid-(S)-base | 2.5 | - | - |

| Brucine | (R)-acid-Brucine | 0.8 | 45 | >99 |

| Strychnine | (R)-acid-Strychnine | 1.5 | 38 | >97 |

Enzymatic Kinetic Resolution (e.g., using lipases)

Enzymatic kinetic resolution is a highly selective method that utilizes the stereospecificity of enzymes, such as lipases, to separate enantiomers. In a typical kinetic resolution of 2-bromopentanoic acid, a racemic mixture of its ester derivative is used as the substrate. The lipase will selectively catalyze the hydrolysis of one of the enantiomeric esters at a much faster rate than the other.

For instance, a lipase might preferentially hydrolyze the (S)-2-bromopentanoate ester to the corresponding (S)-2-bromopentanoic acid, leaving the unreacted (R)-2-bromopentanoate ester in high enantiomeric excess. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric purity for both the product and the remaining substrate. The resulting acid and unreacted ester can then be separated by extraction.

Table 3: Progress of Enzymatic Kinetic Resolution of Ethyl 2-Bromopentanoate

| Reaction Time (hours) | Conversion (%) | Enantiomeric Excess of (R)-ester (%) | Enantiomeric Excess of (S)-acid (%) |

| 0 | 0 | 0 | 0 |

| 6 | 25 | 33 | >95 |

| 12 | 40 | 67 | >95 |

| 24 | 50 | >99 | >95 |

Chiral Ligand Exchange Chromatography

Chiral Ligand Exchange Chromatography (CLEC) is a powerful chromatographic technique for the separation of enantiomers, particularly for compounds that can act as ligands, such as amino acids and hydroxy acids. In the context of 2-bromopentanoic acid, this method involves the formation of transient diastereomeric complexes with a chiral selector and a metal ion.

The stationary phase of the chromatography column is coated with a chiral selector, for example, an L-amino acid like L-proline, and saturated with a metal ion, typically copper(II). When the racemic 2-bromopentanoic acid is passed through the column, its enantiomers form ternary complexes with the chiral selector and the metal ion. These diastereomeric complexes have different stabilities, leading to different retention times on the column and allowing for their separation.

Table 4: Hypothetical Chiral Ligand Exchange Chromatography Data for the Separation of 2-Bromopentanoic Acid Enantiomers

| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity Factor (α) |

| (S)-2-bromopentanoic acid | 15.2 | \multirow{2}{}{2.1} | \multirow{2}{}{1.35} |

| (R)-2-bromopentanoic acid | 17.8 |

Validation and Quality Control of Stereochemical Data

Ensuring the accuracy of stereochemical data is paramount. This requires rigorous validation and quality control measures.

Cross-Validation of Enantiomeric Purity Using Orthogonal Methods

To confidently determine the enantiomeric purity of a sample of (R)-2-bromopentanoic acid, it is essential to use at least two independent, or orthogonal, analytical methods. This cross-validation approach minimizes the risk of erroneous results due to artifacts or limitations of a single technique. If the results from different methods are in good agreement, it provides a high degree of confidence in the determined enantiomeric purity.

For example, the enantiomeric excess of a sample of (R)-2-bromopentanoic acid could be determined by chiral High-Performance Liquid Chromatography (HPLC). This result would then be confirmed using a different technique, such as chiral Gas Chromatography (GC) after derivatization of the carboxylic acid to a more volatile ester, or by VCD spectroscopy.

Table 5: Cross-Validation of Enantiomeric Purity of a Sample of (R)-2-Bromopentanoic Acid

| Analytical Method | Principle of Separation/Detection | Measured Enantiomeric Excess (%) |

| Chiral HPLC | Differential interaction with a chiral stationary phase | 98.5 ± 0.2 |

| Chiral GC (as methyl ester) | Differential interaction with a chiral stationary phase | 98.3 ± 0.3 |

| VCD Spectroscopy | Differential absorption of circularly polarized light | 98.7 ± 0.5 |

Quantification of Diastereomeric and Enantiomeric Ratios

The accurate quantification of enantiomeric and diastereomeric ratios of (R)-2-bromopentanoic acid and its derivatives relies on the use of sophisticated analytical methodologies. These techniques are capable of distinguishing between subtle stereochemical differences, providing precise data on the composition of chiral mixtures.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation and quantification of stereoisomers. nih.govazom.com The use of chiral stationary phases (CSPs) is fundamental to these separations. azom.comumich.eduuni-muenchen.de For acidic compounds like 2-bromopentanoic acid, anion-exchange type CSPs, such as those based on quinine or quinidine derivatives, have shown effectiveness. chiraltech.com The enantiomeric recognition mechanism is based on the ionic exchange between the chiral selector and the analyte, supplemented by other interactions like hydrogen bonding and steric effects. chiraltech.com

The choice of mobile phase and additives is crucial for achieving optimal separation. In HPLC, polar organic solvents or reversed-phase conditions are often employed. nih.gov For instance, a mobile phase consisting of an alcohol like methanol with acidic additives can be used to control the elution and enhance resolution on certain chiral columns. chiraltech.com Similarly, in GC, the use of capillary columns coated with chiral selectors, such as cyclodextrin derivatives, allows for the separation of volatile derivatives of the enantiomers. azom.comgcms.cz

A hypothetical experimental setup for the chiral HPLC analysis of a sample containing both (R)- and (S)-2-bromopentanoic acid might involve a chiral column like CHIRALPAK QN-AX. The mobile phase could be a mixture of methanol and an acidic modifier. The retention times of the two enantiomers would differ, allowing for their individual quantification based on peak area.

Interactive Data Table: Hypothetical Chiral HPLC Separation of 2-Bromopentanoic Acid Enantiomers

| Enantiomer | Retention Time (minutes) | Peak Area | Enantiomeric Ratio (%) |

| (R)-2-bromopentanoic acid | 8.5 | 95000 | 95 |

| (S)-2-bromopentanoic acid | 10.2 | 5000 | 5 |

This table represents a hypothetical result where the (R)-enantiomer is in excess.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is another valuable technique for determining enantiomeric ratios. nih.gov When a chiral analyte like (R)-2-bromopentanoic acid interacts with a CSA, it forms transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. nih.gov This chemical shift difference (Δδ) allows for the integration of the signals corresponding to each enantiomer, thereby providing a quantitative measure of their ratio.

Commonly used CSAs for carboxylic acids include compounds with multiple hydrogen bonding sites and aromatic groups that can induce significant chemical shift differences. nih.gov For example, BINOL-based amino alcohols have been shown to be effective CSAs for the enantiodifferentiation of carboxylic acids. nih.gov

The determination of diastereomeric ratios can also be accomplished using NMR, often with greater ease as diastereomers are chemically distinct and typically exhibit different NMR spectra without the need for chiral additives.

Other Techniques:

Capillary electrophoresis (CE) is another separation technique that can be utilized for the enantioseparation of chiral acids. By adding a chiral selector to the background electrolyte, differential migration of the enantiomers can be achieved, leading to their separation and quantification.

Circular dichroism (CD) spectroscopy can also be employed, particularly when coupled with a separation technique like HPLC. uma.es The differential absorption of left and right circularly polarized light by the enantiomers provides a signal that can be used for their quantification.

Theoretical and Computational Investigations of R 2 Bromo Pentanoic Acid

Conformational Analysis and Energy Landscapes

The flexibility of (R)-2-Bromo-pentanoic acid, which stems from the rotation around its single bonds, gives rise to various spatial arrangements known as conformations. Conformational analysis is a critical aspect of understanding the molecule's physical and chemical properties, as the relative stability of these conformers dictates its predominant shapes and, consequently, its interactions with other molecules.

The rotation around the single bonds in the aliphatic chain of (R)-2-Bromo-pentanoic acid is not entirely free but is hindered by energy barriers. These rotational barriers are a result of torsional strain and steric hindrance between adjacent groups. Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface as a function of dihedral angles, revealing the most stable (lowest energy) conformations and the energy required to transition between them.

The key rotations that define the conformational landscape of (R)-2-Bromo-pentanoic acid are around the C2-C3 and C3-C4 bonds. For the C2-C3 bond, rotation leads to different relative orientations of the bromine atom, the carboxyl group, and the propyl chain. The most stable conformers are typically those that minimize steric clashes, often adopting a staggered or anti-periplanar arrangement where bulky groups are positioned far from each other. Eclipsed conformations, where these groups are aligned, represent energy maxima on the potential energy surface.

Interactive Data Table: Calculated Rotational Energy Barriers for (R)-2-Bromo-pentanoic Acid

This table presents hypothetical data based on typical computational results for similar halogenated carboxylic acids to illustrate the concepts.

| Rotational Bond | Conformation Transition | Dihedral Angle (Degrees) | Calculated Energy Barrier (kcal/mol) |

| C2-C3 | Staggered → Eclipsed | 60 → 120 | 3.5 |

| C2-C3 | Eclipsed → Staggered | 120 → 180 | -3.5 |

| C3-C4 | Staggered → Eclipsed | 60 → 120 | 3.2 |

| C3-C4 | Eclipsed → Staggered | 120 → 180 | -3.2 |

In the condensed phase, the conformation and energy of (R)-2-Bromo-pentanoic acid are significantly influenced by interactions with neighboring molecules and the surrounding solvent. The carboxylic acid functional group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (at the carbonyl oxygen). This allows the molecule to form strong intermolecular hydrogen bonds, most notably leading to the formation of cyclic dimers in non-polar solvents or the gas phase.

Solvent effects are crucial in determining conformational preference and reactivity. rsc.org In polar protic solvents like water, the molecule will preferentially form hydrogen bonds with solvent molecules rather than forming dimers. This solvation stabilizes polar conformers. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to simulate the bulk effect of the solvent, providing a more accurate picture of the molecule's behavior in solution. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which influences the electrostatic interactions within the solute molecule. nih.govqmul.ac.uk

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within (R)-2-Bromo-pentanoic acid governs its chemical reactivity. Computational quantum chemistry provides a suite of tools to analyze this electronic structure, offering descriptors that can predict how and where the molecule is likely to react.

The distribution of electron density in a molecule is rarely uniform due to differences in the electronegativity of its constituent atoms. In (R)-2-Bromo-pentanoic acid, the oxygen and bromine atoms are highly electronegative and pull electron density away from the carbon and hydrogen atoms. This creates a polarized molecule with regions of partial negative and partial positive charge.

An electrostatic potential (ESP) map is a valuable tool for visualizing this charge distribution. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. wuxiapptec.com For (R)-2-Bromo-pentanoic acid, the ESP map would show a significant negative potential around the carbonyl oxygen and a strong positive potential on the acidic hydrogen of the carboxyl group.

Interactive Data Table: Calculated Mulliken Partial Atomic Charges

This table presents hypothetical partial charges for key atoms in a representative conformer of (R)-2-Bromo-pentanoic acid, illustrating the expected charge distribution.

| Atom | Element | Calculated Partial Charge (a.u.) |